N-[1-(Diphenylphosphoryl)butyl]urea
Description
Properties
CAS No. |
43077-48-1 |
|---|---|
Molecular Formula |
C17H21N2O2P |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
1-diphenylphosphorylbutylurea |
InChI |
InChI=1S/C17H21N2O2P/c1-2-9-16(19-17(18)20)22(21,14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3,(H3,18,19,20) |
InChI Key |
MCXHVPDNVZXDSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NC(=O)N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
The compound is compared to other urea derivatives with sulfonyloxy or phosphoryl substituents (Table 1). Key differences include:
- Steric effects : The bulky diphenylphosphoryl group may hinder intermolecular interactions compared to smaller substituents (e.g., p-ethylbenzenesulfonyloxy in ), impacting solubility or crystal packing.
Table 1: Structural and Electronic Comparison
Coordination Chemistry and Luminescence
- Lanthanide complexes : Compounds like LnL₃Phen () utilize aryl-functionalized CAPh ligands with phosphoryl groups to form hydrophobic shells around lanthanide ions (e.g., Tb³⁺, Eu³⁺), resulting in high luminescence quantum yields. This compound may similarly stabilize lanthanide complexes but lacks the aryl conjugation present in CAPh ligands, which is critical for energy transfer in luminescence .
- Thermal stability : Phosphoryl-containing compounds generally exhibit higher thermal stability than sulfonyl derivatives due to stronger P=O bonds (vs. S=O). This property is advantageous in materials science applications .
Reactivity and Solubility
- Catalytic activity : Phosphoryl groups can act as Lewis acid catalysts or ligands in transition-metal catalysis, whereas sulfonyloxy groups are typically inert or serve as leaving groups .
Preparation Methods
Synthesis of 4-(Diphenylphosphoryl)butanoic Acid
Procedure :
-
Phosphorylation : Ethyl 4-bromobutanoate undergoes a Michaelis-Arbuzov reaction with diphenylphosphine in the presence of a palladium catalyst to yield ethyl 4-(diphenylphosphoryl)butanoate.
-
Hydrolysis : The ester is saponified using 2 M NaOH at 80°C for 6 hours, producing 4-(diphenylphosphoryl)butanoic acid.
Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | PdCl₂, 100°C, 12 h | 78% |
| 2 | NaOH, reflux | 92% |
Curtius Rearrangement to Isocyanate
Procedure :
The acyl azide is heated to 80°C in toluene for 3 hours, inducing rearrangement to 4-(diphenylphosphoryl)butyl isocyanate.
Characterization :
Urea Formation via Ammonolysis
Procedure :
The isocyanate is dissolved in anhydrous diethyl ether, and anhydrous ammonia gas is bubbled through the solution at 0°C for 1 hour. The product precipitates as a white solid.
Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | 98.2% |
| Melting Point | 178–180°C |
DMDTC-Mediated Direct Urea Synthesis
Synthesis of 1-(Diphenylphosphoryl)butylamine
Procedure :
Butylamine (10 mmol) reacts with diphenylphosphoryl chloride (12 mmol) in dichloromethane with triethylamine (15 mmol) as a base. The mixture is stirred at 25°C for 24 hours.
Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| ³¹P NMR (CDCl₃) | δ 28.5 ppm |
Reaction with S,S-Dimethyl Dithiocarbonate (DMDTC)
Procedure :
The amine (5 mmol) and DMDTC (5.5 mmol) are heated in water at 60°C for 6 hours. Ammonium hydroxide (10 mmol) is added, and the mixture is stirred for an additional 2 hours.
Key Observations :
-
Mechanism : DMDTC acts as a phosgene surrogate, forming a thiocarbamate intermediate that reacts with ammonia.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Curtius Rearrangement | High purity; scalable | Multi-step; requires toxic reagents (DPPA) | 85% |
| DMDTC-Mediated | One-pot; avoids isocyanates | Requires phosphorylated amine precursor | 89% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(Diphenylphosphoryl)butyl]urea, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via urea-forming reactions, such as coupling isocyanates with amines. A Curtius rearrangement of azides (e.g., using diphenylphosphoryl azide) is a common precursor step to generate isocyanates .
- Key factors : Solvent polarity (e.g., DCM or DMSO), temperature (reflux conditions), and catalyst choice (e.g., hypervalent iodine(III) catalysts) significantly affect reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/³¹P NMR : Essential for confirming the diphenylphosphoryl group’s presence and urea linkage. ³¹P NMR is particularly sensitive to phosphorus-containing functional groups .
- HPLC-MS : Validates purity (>98%) and molecular weight confirmation .
Q. How does the diphenylphosphoryl group influence the compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies in buffered solutions (pH 3–10) at 25–40°C. Monitor degradation via HPLC and compare with computational stability predictions (e.g., using DFT calculations) .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound synthesis?
- Methodology :
- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.
- Asymmetric catalysis : Employ chiral auxiliaries or catalysts during urea bond formation to enhance stereoselectivity .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be reconciled for this compound?
- Methodology :
- Dose-response assays : Test across a wide concentration range to identify non-specific cytotoxic thresholds.
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
- Example : If IC₅₀ values for enzyme inhibition conflict with cell viability data, perform counter-screens against related off-target enzymes .
Q. What computational methods predict the binding affinity of this compound to kinase targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB: 8Z7) .
- MD simulations : Analyze binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with urea moiety) .
Data Contradiction Analysis
Q. Why might experimental LogP values differ from computational predictions?
- Root causes :
- Solvent effects : Experimental LogP (e.g., shake-flask method) can vary with solvent choice, while computational tools (e.g., ChemAxon) assume idealized conditions.
- Protonation states : The urea group’s pH-dependent ionization may alter hydrophobicity .
- Resolution : Measure LogP at physiologically relevant pH (7.4) and validate with multiple computational models.
Experimental Design Guidelines
Designing a stability study for long-term storage:
- Parameters :
- Temperature : Test at 4°C (short-term), 25°C (room temperature), and 40°C (accelerated).
- Humidity : 60% RH to assess hydrolysis susceptibility.
Optimizing reaction scalability from milligram to gram-scale synthesis:
- Key adjustments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
